

# A Head-to-Head Comparison of Cefteram Pivoxil and Amoxicillin-Clavulanate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Cefteram Pivoxil |           |
| Cat. No.:            | B193855          | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective, data-driven comparison of two widely utilized oral beta-lactam antibiotics: **Cefteram Pivoxil**, a third-generation cephalosporin, and amoxicillin-clavulanate, a penicillin combined with a  $\beta$ -lactamase inhibitor. This analysis is intended to support research, clinical development, and informed decision-making by presenting key performance data, detailed experimental methodologies, and a clear visualization of their mechanisms of action.

# **Executive Summary**

**Cefteram Pivoxil** and amoxicillin-clavulanate are both effective in the treatment of a range of bacterial infections, particularly those affecting the respiratory tract. Clinical data indicates comparable efficacy in conditions such as community-acquired pneumonia (CAP), acute exacerbations of chronic bronchitis (AECB), and pediatric acute otitis media. The primary distinction lies in their spectrum of activity and side-effect profiles. **Cefteram Pivoxil** often exhibits enhanced activity against certain gram-negative pathogens, while amoxicillin-clavulanate provides broad coverage that includes many β-lactamase-producing organisms. Notably, some studies suggest a lower incidence of gastrointestinal side effects, such as diarrhea, with cephalosporins like **Cefteram Pivoxil** compared to amoxicillin-clavulanate.

# Data Presentation: Clinical Efficacy and Safety

The following tables summarize the quantitative data from comparative clinical trials.



Table 1: Clinical Efficacy in Community-Acquired Pneumonia (CAP)

| Study /<br>Drug<br>Regimen                          | Patient<br>Population | Clinical<br>Cure Rate<br>(Post-<br>treatment) | Pathogen<br>Eradication<br>Rate<br>(Overall) | Key Pathogen Eradication (S. pneumonia e) | Key Pathogen Eradication (H. influenzae) |
|-----------------------------------------------------|-----------------------|-----------------------------------------------|----------------------------------------------|-------------------------------------------|------------------------------------------|
| Cefditoren Pivoxil (related to Cefteram) 200 mg BID | Adult<br>Outpatients  | 88.0%<br>(125/142)[1]                         | 84.0%[1]                                     | 95.0%[1]                                  | 80.6%[1]                                 |
| Cefditoren<br>Pivoxil 400<br>mg BID                 | Adult<br>Outpatients  | 89.9%<br>(143/159)[1]                         | 88.6%[1]                                     | 96.2%[1]                                  | 88.6%[1]                                 |
| Amoxicillin-<br>Clavulanate<br>875/125 mg<br>BID    | Adult<br>Outpatients  | 90.3%<br>(130/144)[1]                         | 82.6%[1]                                     | 89.5%[1]                                  | 88.0%[1]                                 |

Table 2: Clinical Efficacy in Acute Exacerbation of Chronic Bronchitis (AECB)

| Study / Drug<br>Regimen                                 | Patient Population | Clinical Efficacy<br>(Cure +<br>Improvement) | Bacteriological<br>Response Rate |
|---------------------------------------------------------|--------------------|----------------------------------------------|----------------------------------|
| Cefetamet Pivoxil<br>(related to Cefteram)<br>500mg BID | Adults             | 96%[2]                                       | 89%[2]                           |
| Amoxicillin-<br>Clavulanate<br>500/125mg TID            | Adults             | 92%[2]                                       | 84%[2]                           |



Table 3: Clinical Efficacy in Pediatric Acute Otitis Media (AOME)

| Study / Drug<br>Regimen                                         | Patient Population  | Satisfactory Clinical Outcome (Cure/Improvement ) | Bacteriological<br>Eradication Rate |
|-----------------------------------------------------------------|---------------------|---------------------------------------------------|-------------------------------------|
| Cefuroxime Axetil<br>(related<br>Cephalosporin) 15<br>mg/kg BID | Children (3mo-12yr) | 70%                                               | 84% (32/38)[3]                      |
| Amoxicillin-<br>Clavulanate 13.3<br>mg/kg TID                   | Children (3mo-12yr) | 70%[3]                                            | 95% (36/38)[3]                      |

Table 4: Comparative Safety Profile - Adverse Events

| Drug                        | Indication     | Most Common<br>Adverse Event | Incidence of<br>Diarrhea/Loose<br>Stools |
|-----------------------------|----------------|------------------------------|------------------------------------------|
| Cefetamet Pivoxil           | AECB           | Gastrointestinal disorders   | Lower than AMC group[2]                  |
| Amoxicillin-<br>Clavulanate | AECB           | Gastrointestinal disorders   | Nearly twice as often as CAT group[2]    |
| Cefuroxime Axetil           | Pediatric AOME | Drug-related adverse events  | 12%[4]                                   |
| Amoxicillin-<br>Clavulanate | Pediatric AOME | Drug-related adverse events  | 31%[4]                                   |

# **In-Vitro Activity**

The following table presents a summary of the in-vitro activity of a third-generation cephalosporin (Cefpodoxime, structurally related to Cefteram) and amoxicillin-clavulanate against common respiratory pathogens.



Table 5: In-Vitro Susceptibility (MIC90 in μg/mL)

| Pathogen       | Cefpodoxime-Clavulanic<br>Acid | Amoxicillin-Clavulanate |
|----------------|--------------------------------|-------------------------|
| H. influenzae  | 0.26[5]                        | 0.84[5]                 |
| S. pneumoniae  | 0.09[5]                        | 0.27[5]                 |
| M. catarrhalis | 0.18[5]                        | 0.62[5]                 |

# **Pharmacokinetic Properties**

Table 6: Pharmacokinetic Parameters

| Drug                        | Active<br>Moiety   | Cmax<br>(mg/L)           | Tmax (h) | Half-life (h) | Urinary<br>Excretion<br>(% of dose)    |
|-----------------------------|--------------------|--------------------------|----------|---------------|----------------------------------------|
| Cefteram<br>Pivoxil         | Cefteram           | ~1.25 (at 3<br>mg/kg)[1] | 1-2[1]   | ~2.2          | ~18.4%<br>within 8h (at<br>3 mg/kg)[1] |
| Amoxicillin-<br>Clavulanate | Amoxicillin        | ~11.23                   | ~2       | ~1            | ~50% within<br>9h                      |
| Amoxicillin-<br>Clavulanate | Clavulanic<br>Acid | ~2.55                    | ~1       | ~1            | ~39% within<br>9h                      |

# **Experimental Protocols**

Below are the methodologies for some of the key clinical trials cited in this guide.

# Community-Acquired Pneumonia (CAP) Study: Cefditoren Pivoxil vs. Amoxicillin-Clavulanate[1]

 Study Design: A multicenter, prospective, randomized, investigator-blinded, parallel-group trial.



- Patient Population: Adult outpatients diagnosed with CAP. A total of 802 patients were enrolled.
- Inclusion Criteria: Patients with clinical and radiographic evidence of pneumonia.
- Exclusion Criteria: Not detailed in the abstract.
- Treatment Arms:
  - Cefditoren pivoxil 200 mg twice daily for 14 days.
  - Cefditoren pivoxil 400 mg twice daily for 14 days.
  - Amoxicillin/clavulanate 875/125 mg twice daily for 14 days.
- Primary Efficacy Endpoint: Clinical cure rates at post-treatment and follow-up visits.
- Secondary Efficacy Endpoint: Microbiological eradication rates of baseline pathogens.
- Microbiological Assessment: Sputum or other relevant respiratory samples were collected for culture and susceptibility testing at baseline and, where possible, at follow-up visits.

# Acute Exacerbation of Chronic Bronchitis (AECB) Study: Cefetamet Pivoxil vs. Amoxicillin-Clavulanate[2]

- Study Design: An open-label, comparative, and prospective study.
- Patient Population: 180 adult patients of either sex with AECB.
- Randomization: Patients were randomized to one of the two treatment groups.
- Treatment Arms:
  - Cefetamet pivoxil 500 mg twice daily for 7 days.
  - Amoxicillin/clavulanate 500/125 mg three times daily for 7 days.



- Efficacy Assessment: Clinical outcomes were assessed in 169 evaluable patients, and bacteriological response rates were determined in 141 evaluable cases.
- Microbiological Assessment: Baseline susceptibility testing was performed.

## **Mechanism of Action & Signaling Pathways**

Both **Cefteram Pivoxil** and amoxicillin are  $\beta$ -lactam antibiotics that exert their bactericidal effect by interfering with the synthesis of the bacterial cell wall.

**Cefteram Pivoxil**: As a prodrug, it is hydrolyzed in the body to its active form, cefteram. Cefteram then binds to and inactivates penicillin-binding proteins (PBPs), which are essential enzymes for the final step in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. This inhibition leads to a defective cell wall and ultimately results in bacterial cell lysis.

Amoxicillin-Clavulanate: Amoxicillin functions in the same manner as cefteram by inhibiting PBPs. However, many bacteria have developed resistance to penicillins by producing  $\beta$ -lactamase enzymes, which inactivate the antibiotic. Clavulanic acid is a  $\beta$ -lactamase inhibitor that binds to and inactivates these enzymes, thereby protecting amoxicillin from degradation and restoring its efficacy against  $\beta$ -lactamase-producing bacteria.







Click to download full resolution via product page

Caption: Mechanism of action for **Cefteram Pivoxil** and Amoxicillin-Clavulanate.





Click to download full resolution via product page

Caption: Generalized workflow for comparative clinical trials of antibiotics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. A comparison of cefditoren pivoxil and amoxicillin/ clavulanate in the treatment of community-acquired pneumonia: a multicenter, prospective, randomized, investigator-blinded, parallel-group study PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amoxicillin/clavulanic acid vs cefetamet pivoxil in the treatment of acute exacerbation of chronic bronchitis (AECB) in adults PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clinical comparison of cefuroxime axetil suspension and amoxicillin/clavulanate suspension in the treatment of pediatric patients with acute otitis media with effusion -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Comparison of cefuroxime axetil and amoxicillin-clavulanate suspensions in treatment of acute otitis media with effusion in children PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijss-sn.com [ijss-sn.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of Cefteram Pivoxil and Amoxicillin-Clavulanate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b193855#head-to-head-comparison-of-cefteram-pivoxil-and-amoxicillin-clavulanate]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com